Technical Deep Dive: AM-8191 HCl Mechanism of Action
Technical Deep Dive: AM-8191 HCl Mechanism of Action
Class: Novel Bacterial Topoisomerase Inhibitor (NBTI)[1][2]
Part 1: Executive Summary & Pharmacological Profile
AM-8191 HCl is a potent, synthetic small molecule belonging to the Novel Bacterial Topoisomerase Inhibitor (NBTI) class. Unlike traditional fluoroquinolones (FQs) that target the same enzymes, AM-8191 utilizes a distinct binding mode, rendering it effective against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.
Developed primarily by Merck Research Laboratories (Singh et al.), AM-8191 represents a critical evolution in antibacterial scaffold design, featuring a 1,5-naphthyridine left-hand side (LHS) linked via an oxabicyclooctane moiety to a pyridoxazinone right-hand side (RHS). This structural innovation allows it to bypass the classic resistance mechanisms (e.g., gyrA Ser83/Asp87 mutations) that render quinolones ineffective.
Key Pharmacological Characteristics
| Feature | Description |
| Primary Targets | DNA Gyrase (GyrA/GyrB subunits) and Topoisomerase IV (ParC/ParE subunits). |
| Binding Site | NBTI Pocket : A distinct region at the dimer interface of the enzyme-DNA complex, separate from the Quinolone-Resistance Determining Region (QRDR). |
| Mechanism Type | Single-Strand Cleavage Stabilization : Stabilizes the pre-cleaved or singly-cleaved DNA-enzyme complex, inhibiting religation and causing double-strand breaks (DSBs). |
| Resistance Profile | No Cross-Resistance with fluoroquinolones (ciprofloxacin, levofloxacin). |
| Chemical Structure | Oxabicyclooctane-linked 1,5-naphthyridinyl derivative (HCl salt for solubility). |
Part 2: Molecular Mechanism of Action
The "NBTI Pocket" Binding Mode
The efficacy of AM-8191 stems from its ability to exploit a binding pocket that is structurally distinct from the site targeted by fluoroquinolones.
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Enzyme-DNA Complex Trapping: Bacterial DNA Gyrase and Topoisomerase IV are essential for relaxing DNA supercoils and decatenating daughter chromosomes, respectively. They function by creating transient double-strand breaks (DSBs) in the DNA, passing a second DNA segment through the break, and religating the strand.
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Fluoroquinolones bind via a water-metal ion bridge to the Serine/Acidic residues in the QRDR, stabilizing the cleaved complex.
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AM-8191 (NBTI) binds to the central axis of the DNA-enzyme complex. The oxabicyclooctane linker acts as a structural bridge, positioning the naphthyridine and pyridoxazinone moieties to interact with both the enzyme subunits (GyrA/ParC) and the DNA backbone.
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Inhibition of Religation: AM-8191 intercalates between the base pairs at the cleavage site or binds adjacent to it, effectively "locking" the enzyme in a state where the DNA is nicked or cleaved. This prevents the religation step. The accumulation of these stalled complexes creates a physical roadblock for the replication fork (DNA polymerase), leading to:
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Replication Fork Arrest: The replication machinery collides with the frozen AM-8191-Gyrase-DNA complex.
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Double-Strand Break Formation: The collision converts the transient cleavage into a permanent, lethal double-strand break.
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Cell Death: The accumulation of DSBs triggers the SOS response and ultimately bacterial cell death.
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Structural Basis of Evasion (Overcoming Resistance)
Fluoroquinolone resistance typically arises from point mutations in the GyrA (e.g., S83L, D87N) or ParC subunits that disrupt the water-metal ion bridge required for FQ binding.
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AM-8191 Independence: AM-8191 does not rely on the water-metal ion bridge or the specific Ser/Asp residues mutated in FQ-resistant strains. Its binding is driven by hydrophobic interactions and specific hydrogen bonds within the NBTI pocket, allowing it to retain nanomolar potency against strains with established QRDR mutations.
Part 3: Visualization of Signaling & Mechanism
Diagram 1: NBTI vs. Fluoroquinolone Binding Mechanism
This diagram contrasts the binding site of AM-8191 against traditional quinolones, highlighting the lack of cross-resistance.
Caption: AM-8191 binds to the NBTI pocket, bypassing QRDR mutations that block fluoroquinolones, leading to replication arrest.
Part 4: Experimental Protocols
To validate the mechanism of AM-8191, researchers must employ assays that distinguish between general toxicity and specific topoisomerase inhibition.
Protocol A: DNA Supercoiling Inhibition Assay (Gyrase Specificity)
Objective: Quantify the
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Reagents:
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Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).
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Recombinant E. coli DNA Gyrase (GyrA/GyrB holoenzyme).
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Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA. -
AM-8191 HCl (dissolved in DMSO, serial dilutions).
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Workflow:
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Mix: Combine Assay Buffer, Relaxed DNA, and AM-8191 (variable concentrations) in a 20 µL volume.
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Initiate: Add 1 unit of DNA Gyrase.
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Incubate: 37°C for 60 minutes.
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Terminate: Add 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).
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Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 50V for 3 hours.
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Staining: Ethidium bromide (0.5 µg/mL).
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Readout:
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Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
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Inhibition: Presence of relaxed DNA bands at high AM-8191 concentrations.
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Cleavage Complex (Optional): To detect cleavage complexes, treat with Proteinase K before electrophoresis; linear DNA bands indicate trapped cleavage.
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Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Objective: Determine whole-cell potency against wild-type and resistant strains.
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Preparation:
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Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
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Inoculum: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL.
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Plate Setup:
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Use 96-well polystyrene plates.
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Add 50 µL of AM-8191 (2x concentration) in serial dilutions (e.g., 64 µg/mL down to 0.001 µg/mL).
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Add 50 µL of bacterial inoculum.
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Incubation: 37°C for 18–24 hours (ambient air).
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Validation: Include Ciprofloxacin as a control.
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Readout: The MIC is the lowest concentration with no visible growth.
Protocol C: Frequency of Resistance (FoR)
Objective: Assess the likelihood of spontaneous resistance generation.
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Inoculum: Prepare a high-density culture (
CFU/mL). -
Plating: Plate 100 µL aliquots onto agar containing AM-8191 at 4x and 8x MIC.
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Incubation: 48 hours at 37°C.
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Calculation: FoR = (Number of colonies) / (Total CFU plated).
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Target: NBTIs like AM-8191 typically show FoR
, significantly lower than older quinolones.
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Part 5: Comparative Data Analysis
The following table summarizes the potency of AM-8191 compared to standard-of-care antibiotics, highlighting its utility in resistant phenotypes.
| Compound | Target | S. aureus (WT) MIC (µg/mL) | S. aureus (MRSA/FQ-R) MIC (µg/mL) | hERG Inhibition ( |
| AM-8191 | Gyrase / Topo IV (NBTI Site) | 0.03 - 0.06 | 0.03 - 0.06 | ~10-30 µM (Moderate)* |
| Ciprofloxacin | Gyrase / Topo IV (QRDR) | 0.25 - 0.5 | > 32 (Resistant) | > 100 µM |
| Levofloxacin | Gyrase / Topo IV (QRDR) | 0.25 | > 16 (Resistant) | > 100 µM |
*Note on hERG: While AM-8191 shows potent antibacterial activity, the class (NBTIs) often faces challenges with hERG potassium channel inhibition (cardiotoxicity risk). AM-8191 was part of an optimization series (Singh et al.) to balance potency with reduced hERG liability compared to earlier prototypes.
Part 6: Synthesis & Structural Logic
Diagram 2: Chemical Logic of AM-8191
This diagram illustrates the functional roles of the AM-8191 chemical scaffold.
Caption: The oxabicyclooctane linker is the structural key, rigidly positioning the LHS and RHS for dual-target inhibition.
References
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Singh, S. B., et al. (2015).[1] "Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6)." Bioorganic & Medicinal Chemistry Letters, 25(17), 3636-3643.
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Olsen, D. B., et al. (2015). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722" (Related Series Context). Antimicrobial Agents and Chemotherapy.[2][3]
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MedKoo Biosciences. "AM-8191 HCl Product Description and Physical Properties." MedKoo Catalog.
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Bax, B. D., et al. (2010). "Type IIA topoisomerase inhibition by a new class of antibacterial agents." Nature, 466, 935–940. (Foundational mechanism of NBTIs).
Sources
- 1. Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Full text of "Independent , 1998, Ireland, English" [archive.org]
